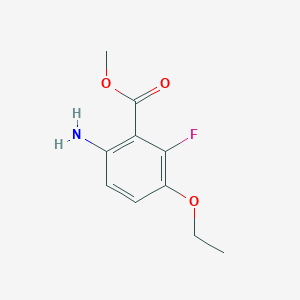

Methyl 6-amino-3-ethoxy-2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is a chemical compound with the CAS Number: 1179133-84-6 . It has a molecular weight of 213.21 and its molecular formula is C10H12FNO3 . The compound is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is 1S/C10H12FNO3/c1-3-15-7-5-4-6 (12)8 (9 (7)11)10 (13)14-2/h4-5H,3,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is a powder that is stored at 4°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Reactivity in Shikimic Acid Derivatives

Studies exploring the reactivity of similar benzoate derivatives have implications for synthesizing novel compounds with potential applications in biochemistry and drug development. For instance, the work on the regio- and stereo-selective epoxidation of methyl 3,4-dihydrobenzoate highlights synthetic pathways for producing 6-substituted shikimic acid derivatives, which are important in studying the biosynthesis of aromatic amino acids via the shikimic acid pathway (S. Bowles et al., 1989).

Fluorogenic Chemosensors

Research on o-aminophenol-based fluorogenic chemosensors, such as the synthesis of methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, demonstrates applications in detecting metal ions with high selectivity and sensitivity. This has potential utility in environmental monitoring, bioimaging, and understanding metal ion dynamics in biological systems (Xingpei Ye et al., 2014).

Quinoline Derivatives Synthesis

The synthesis and transformation of quinoline derivatives, exploring reactions with aminobenzoic acids and ethyl 4-aminobenzoate, highlight the creation of novel compounds with potential applications in fluorescent probes for studying biological systems and as antioxidants or radioprotectors (I. Aleksanyan & L. Hambardzumyan, 2013).

Fluorinated Benzothiazole Analogues

The study of fluorinated benzothiazole analogues, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, reveals potent and selective antitumor properties. These compounds are explored for their cytotoxicity in various cancer cell lines, highlighting the potential for developing new anticancer agents (I. Hutchinson et al., 2001).

Radiosynthesis of Fluorinated Amino Acids

Research on the radiosynthesis of fluorinated amino acids, such as 6-fluoro-3,4-dihydroxy-l-phenylalanine, for use in PET imaging, indicates the importance of these compounds in neurologic and oncologic diagnostics, providing insights into disease mechanisms and therapeutic effects (F. Wagner et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

methyl 6-amino-3-ethoxy-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLNIKAAIDRINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-3-ethoxy-2-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)